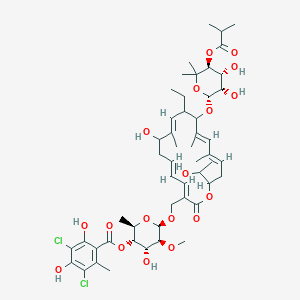
Lipiarmycin a4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A narrow-spectrum macrolide antibacterial agent that is used in the treatment of diarrhea associated with CLOSTRIDIUM DIFFICILE INFECTION.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Lipiarmycin A4 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its effectiveness extends to strains resistant to conventional antibiotics. Research has shown that this compound can inhibit the growth of various pathogenic bacteria, including Streptococcus haemolyticus and Staphylococcus aureus, making it a valuable candidate for addressing antibiotic resistance issues .
Treatment of Clostridium difficile Infections
This compound is also known as fidaxomicin, which has been clinically developed for the treatment of Clostridium difficile infections. Clinical trials have demonstrated that fidaxomicin is effective in achieving clinical cure rates comparable to vancomycin but with lower recurrence rates. Specifically, fidaxomicin showed a 15% recurrence rate compared to 25.3% for vancomycin in treated populations .
Comparison with Other Antibiotics
The following table summarizes the clinical efficacy of this compound (fidaxomicin) compared to other antibiotics in treating Clostridium difficile infections:
| Antibiotic | Clinical Cure Rate | Recurrence Rate |
|---|---|---|
| Fidaxomicin | 87.7% | 15% |
| Vancomycin | 86.8% | 25.3% |
Case Study 1: Efficacy Against Resistant Strains
In a study involving patients with recurrent C. difficile infections, fidaxomicin was found to be more effective than vancomycin in preventing recurrences among non-BI strains (83% vs. 66%) and showed comparable results among BI/NAP1/027 strains . This highlights the potential of this compound as a frontline treatment option against resistant bacterial strains.
Case Study 2: Safety Profile
A comprehensive review of fidaxomicin's safety profile indicated that it is well-tolerated by patients, with adverse effects being minimal compared to traditional antibiotics. The most common side effects reported were gastrointestinal disturbances, which are typical for antibiotic treatments .
Análisis De Reacciones Químicas
Structural Elucidation and Key Reactions
Molecular Formula and Composition
Lipiarmycin A4 (compound 2 ) exists in a 1:3 ratio with Lipiarmycin A3 (compound 1a ), differing by the substitution of a methyl group (CH₃) on the phenyl moiety instead of an ethyl group (CH₂CH₃) . Its molecular formula is C₅₂H₇₂O₂₀ , derived from fast atom bombardment mass spectrometry (FAB-MS) and nuclear magnetic resonance (NMR) data .
Hydrolysis and Fragmentation
-
KOH-MeOH Hydrolysis : Treatment of this compound with mild KOH-MeOH cleaves the lactone ring, yielding a mixture of diastereomers 14 and 15 at C-15. This reaction confirms the glycosidic linkage of the 5-methyl-rhamnose moiety at C-11 .
-
Acetylation : Acetylation with pyridine and acetic anhydride converts all seven hydroxy groups into acetates, forming the hepta-acetate derivative 1b .
Intermolecular Linkages
The structure of this compound is interconnected through:
-
C(7)-C(8) Linkage : Confirmed by allylic coupling between 7-H and 9-H, and three-bond coupling between C-20 and 7-H .
-
C(11)-C(12) Linkage : Established via allylic coupling between 11-H and 13-H, and three-bond coupling between C-23 and 11-H .
NMR Data and Structural Confirmation
| NMR Data | Compound 1a (Lipiarmycin A3) |
|---|---|
| ¹H NMR : | 74 hydrogens, including 7 OH groups |
| ¹³C NMR : | 52 carbons, including 4 carbonyls and 7 CHOR groups |
| Key Shifts : | δ 1.66 (20-H), δ 4.3–5.3 (anomeric protons) |
The fully decoupled ¹³C NMR spectrum of this compound revealed critical structural features, including the presence of a macrocyclic lactone ring and glycosidic linkages . Long-range couplings (3J and 4J) in ¹H NMR spectra were pivotal in mapping interfragment connections .
Hydrolysis Reaction
Reaction :
this compound → Diastereomers 14 and 15 (via KOH-MeOH hydrolysis)
Mechanism :
-
Lactone ring opening at C-15.
-
Double-bond isomerization (C(12)-C(13) → C(11)-C(13)).
Acetylation Reaction
Reaction :
this compound + Ac₂O → Hepta-acetate derivative 1b
Mechanism :
Acetylation of all seven hydroxy groups to stabilize the molecule for structural analysis .
Propiedades
Fórmula molecular |
C51H72Cl2O18 |
|---|---|
Peso molecular |
1044 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5S,6R)-6-[[(3E,5E,9E,13E,15E)-12-[(2R,3S,4R,5S)-3,4-dihydroxy-6,6-dimethyl-5-(2-methylpropanoyloxy)oxan-2-yl]oxy-11-ethyl-8-hydroxy-18-(1-hydroxyethyl)-9,13,15-trimethyl-2-oxo-1-oxacyclooctadeca-3,5,9,13,15-pentaen-3-yl]methoxy]-4-hydroxy-5-methoxy-2-methyloxan-3-yl] 3,5-dichloro-2,4-dihydroxy-6-methylbenzoate |
InChI |
InChI=1S/C51H72Cl2O18/c1-13-30-21-25(5)32(55)17-15-14-16-31(22-65-50-44(64-12)41(60)43(29(9)66-50)68-48(63)34-27(7)35(52)38(57)36(53)37(34)56)47(62)67-33(28(8)54)19-18-24(4)20-26(6)42(30)69-49-40(59)39(58)45(51(10,11)71-49)70-46(61)23(2)3/h14-16,18,20-21,23,28-30,32-33,39-45,49-50,54-60H,13,17,19,22H2,1-12H3/b15-14+,24-18+,25-21+,26-20+,31-16+/t28?,29-,30?,32?,33?,39-,40+,41-,42?,43-,44+,45+,49-,50-/m1/s1 |
Clave InChI |
TVNPCAPJKIVYOW-BSQOWXRLSA-N |
SMILES isomérico |
CCC1/C=C(/C(C/C=C/C=C(/C(=O)OC(C/C=C(/C=C(/C1O[C@H]2[C@H]([C@H]([C@@H](C(O2)(C)C)OC(=O)C(C)C)O)O)\C)\C)C(C)O)\CO[C@H]3[C@H]([C@@H]([C@@H]([C@H](O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)\C |
SMILES canónico |
CCC1C=C(C(CC=CC=C(C(=O)OC(CC=C(C=C(C1OC2C(C(C(C(O2)(C)C)OC(=O)C(C)C)O)O)C)C)C(C)O)COC3C(C(C(C(O3)C)OC(=O)C4=C(C(=C(C(=C4O)Cl)O)Cl)C)O)OC)O)C |
Sinónimos |
fidaxomicin lipiarmycin lipiarmycin A3 lipiarmycin A4 lipiarmycin B lipiarmycin B3 lipiarmycin B4 PAR 101 PAR-101 PAR101 tiacumicin B tiacumicin C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















